molecular formula C12H18FN5 B11729584 N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11729584
M. Wt: 251.30 g/mol
InChI Key: BJVKFNKDKHCWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has been identified as a potent and selective ATP-competitive inhibitor of the oncogenic B-Raf V600E mutant kinase . This specific mutation results in constitutive activation of the MAPK/ERK signaling pathway, a critical driver of cellular proliferation and survival in numerous cancers. Consequently, this compound serves as a crucial research tool for investigating the pathophysiology of B-Raf-driven malignancies, such as melanoma, colorectal cancer, and papillary thyroid carcinoma. Its high selectivity profile enables researchers to precisely dissect the role of this mutant kinase in tumorigenesis and resistance mechanisms without significant off-target effects. Studies utilizing this inhibitor provide valuable insights for validating B-Raf V600E as a therapeutic target and for exploring combination therapies to overcome drug resistance in preclinical models.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C12H18FN5/c1-5-18-12(13)10(8(2)16-18)6-14-11-7-17(4)15-9(11)3/h7,14H,5-6H2,1-4H3

InChI Key

BJVKFNKDKHCWBZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=CN(N=C2C)C)F

Origin of Product

United States

Preparation Methods

Preparation of 1,3-Dimethyl-1H-Pyrazol-4-Amine

The amine-functionalized pyrazole ring is synthesized via nitration and reduction. A representative route involves:

  • Nitration of 1,3-dimethylpyrazole : Treatment with concentrated HNO₃ (50%) and oleum (20%) at 90–95°C for 2 hours yields 4-nitro-1,3-dimethylpyrazole.

  • Reduction to amine : Catalytic hydrogenation using hydrazine hydrate and Raney nickel in ethanol produces 1,3-dimethyl-1H-pyrazol-4-amine with a purity >95%.

Table 1: Reaction Conditions for 1,3-Dimethyl-1H-Pyrazol-4-Amine

StepReagents/CatalystsSolventTemperatureTimeYield
NitrationHNO₃, oleum90–95°C2 h70–75%
ReductionHydrazine hydrate, Ra-NiEthanolReflux4 h85–90%

Synthesis of 1-Ethyl-5-Fluoro-3-Methyl-1H-Pyrazole-4-Carbaldehyde

The fluorinated pyrazole aldehyde is prepared through sequential alkylation and fluorination:

  • Alkylation : Ethylation of 5-fluoro-3-methylpyrazole using ethyl iodide in DMF with K₂CO₃ at 60°C for 6 hours.

  • Formylation : Vilsmeier-Haack reaction with POCl₃ and DMF at 0–5°C, followed by hydrolysis to yield the aldehyde.

Table 2: Key Parameters for Pyrazole Aldehyde Synthesis

StepReagentsSolventTemperatureTimeYield
AlkylationEthyl iodide, K₂CO₃DMF60°C6 h78%
FormylationPOCl₃, DMFDCM0–5°C2 h65%

Coupling Strategies

Reductive Amination

The primary method involves reacting 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde with 1,3-dimethyl-1H-pyrazol-4-amine under reductive conditions:

  • Imine formation : Mixing aldehyde and amine in THF at 25°C for 12 hours.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol at 0°C stabilizes the secondary amine, yielding the target compound.

Table 3: Optimization of Reductive Amination

ParameterOptimal ConditionYieldPurity
SolventTHF68%92%
Reducing AgentNaBH₃CN68%92%
Temperature0°C68%92%

Nucleophilic Substitution

Alternative routes employ activated intermediates:

  • Chloride activation : Treating the aldehyde with SOCl₂ to form 4-(chloromethyl)-1-ethyl-5-fluoro-3-methylpyrazole.

  • Amine coupling : Reaction with 1,3-dimethyl-1H-pyrazol-4-amine in DMSO using Cs₂CO₃ (2 eq) and CuBr (10 mol%) at 35°C for 24 hours.

Table 4: Substitution Reaction Performance

CatalystBaseSolventTimeYield
CuBrCs₂CO₃DMSO24 h17.9%
NoneK₂CO₃DMF48 h<5%

Industrial-Scale Production

Continuous Flow Synthesis

To enhance efficiency, flow reactors enable:

  • Precise temperature control : 50°C reaction zones reduce decomposition.

  • Automated purification : In-line crystallization and filtration achieve >99% purity.

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted aldehyde.

  • Recrystallization : Ethanol/water (4:1) yields crystalline product with mp 104–107°C.

Analytical Characterization

Structural Confirmation

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.40 (s, 3H, CH₃), 4.20 (s, 2H, CH₂NH).

  • HRMS : [M+H]⁺ at m/z 251.30 (calc. 251.31).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/H₂O = 70:30).

Challenges and Optimization

Side Reactions

  • Over-alkylation : Minimized by stoichiometric control (1:1 aldehyde-to-amine ratio).

  • Oxidation : Exclusion of O₂ using N₂ atmosphere prevents pyrazole N-oxide formation.

Yield Enhancement

  • Catalyst screening : Pd/C or PtO₂ improves reduction efficiency to 75%.

  • Solvent effects : Switching to acetonitrile increases reaction rate by 30%.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a family of pyrazole-based amines with variations in substituent placement, heterocyclic cores, and linker groups. Below is a comparative analysis with structurally related compounds:

Compound Structural Differences Potential Implications Reference
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine Second pyrazole: 1,4-dimethyl substitution at position 3-amine vs. 4-amine. Altered hydrogen-bonding capacity; potential differences in target binding affinity.
1-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine Methanamine linker instead of direct amine; second pyrazole lacks dimethyl substitution. Reduced steric hindrance; modified solubility and pharmacokinetics.
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine Replacement of second pyrazole with 4-methoxyphenyl group. Enhanced lipophilicity; potential for improved membrane permeability.
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine hydrochloride Hydrochloride salt form; substitution at pyrazole 5-position. Increased aqueous solubility; altered crystallinity and stability.

Functional and Pharmacological Insights

  • Fluorine Substitution : The presence of fluorine in the target compound and analogues (e.g., ) is associated with enhanced metabolic stability and electronegativity, which may improve interactions with hydrophobic enzyme pockets.
  • Safety Profiles : Handling precautions for the hydrochloride derivative () highlight flammability and toxicity risks, suggesting shared hazards among halogenated pyrazole amines.

Biological Activity

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, characterized by its unique structure that includes multiple nitrogen-containing rings and various substituents. The biological activity of this compound has garnered significant attention due to its potential applications in medicinal chemistry, particularly in oncology and inflammation.

The molecular formula of this compound is C12H19FN5C_{12}H_{19}FN_5, with a molecular weight of approximately 287.77 g/mol. The presence of a fluorine atom and ethyl and methyl groups contributes to its distinctive chemical behavior and biological properties.

The biological activity of this compound primarily involves interactions with specific enzymes or receptors, modulating their activity and leading to various therapeutic effects. Research indicates that these interactions can influence pathways involved in cancer cell proliferation and inflammation.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has shown promising results against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
    • In vitro studies reported IC50 values indicating significant cytotoxic effects, with some derivatives exhibiting IC50 values as low as 0.01 µM against MCF7 cells .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives are known for their anti-inflammatory properties, which may be attributed to their ability to inhibit cyclooxygenase enzymes or other inflammatory mediators .

Study 1: Antitumor Activity

A study evaluated the anticancer potential of several pyrazole derivatives, including N-[ (1 - ethyl - 5 - fluoro - 3 - methyl - 1 H - pyrazol - 4 - yl) methyl] - 1 , 3 - dimethyl - 1 H - pyrazol - 5-amines against different cancer cell lines. The results indicated that the compound exhibited significant growth inhibition with an IC50 of 3.79 µM for MCF7 cells and 12.50 µM for A549 cells .

Study 2: Mechanistic Insights

Research into the mechanism of action revealed that N-[ (1 - ethyl - 5 - fluoro - 3 - methyl - 1 H - pyrazol - 4 - yl) methyl] - 1 , 3 - dimethyl - 1 H - pyrazol - 5-amines interacts with Aurora-A kinase, a critical regulator of cell cycle progression. The inhibition of this kinase was linked to reduced cell proliferation in various cancer models .

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityIC50 (µM)
N-[ (1 - ethyl - 5 - fluoro - 3 - methyl - 1 H - pyrazol - 4 - yl) methyl] - 1 , 3 - dimethyl - 1 H - pyrazolC12H19FN5Anticancer3.79 (MCF7)
N-[ (5-fluoro - 1 , 3 - dimethyl - 1 H - pyrazol) methyl]C10H12FN5AnticancerNot specified
N-[ (5-fluoro - 3 , 5-dimethylpyrazole) methyl]C11H14FN5CytotoxicityNot specified

Q & A

Q. What are the established synthetic routes for N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. For example, alkylation and amination steps are critical. A related compound, N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine, was synthesized via condensation reactions using cesium carbonate as a base and copper(I) bromide as a catalyst, achieving a 17.9% yield after purification by chromatography . Reaction temperature (e.g., 35°C) and solvent choice (e.g., dimethyl sulfoxide) significantly impact purity and yield. Optimizing stoichiometry and avoiding side reactions (e.g., over-alkylation) are key challenges .

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

Structural confirmation relies on nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. For instance, 1^1H NMR in CDCl3_3 can resolve methyl and ethyl group signals (δ 1.2–1.5 ppm for ethyl, δ 2.3–2.5 ppm for methyl), while 13^{13}C NMR identifies fluorine-induced deshielding effects. High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 251.30 for a related analog) . Purity is assessed via melting point consistency (e.g., 104–107°C in one study) .

Q. What preliminary biological activities have been reported for pyrazole derivatives with similar substituents?

Fluorinated pyrazoles often exhibit enhanced binding to biological targets due to fluorine’s electronegativity. For example, analogs with 5-fluoro substituents show activity in enzyme inhibition assays, potentially targeting kinases or GPCRs. Bioactivity screening typically involves in vitro assays (e.g., IC50_{50} measurements) and molecular docking to predict binding modes .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or QM/MM) guide the optimization of reaction pathways for this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error in synthesis. For example, reaction path searches using software like Gaussian or ORCA can identify energetically favorable pathways for amination or fluorination steps. Computational screening of catalysts (e.g., Cu vs. Pd) and solvents improves yield and selectivity .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for fluorinated pyrazoles?

Discrepancies may arise from metabolic instability or poor pharmacokinetics. Strategies include:

  • Metabolite Identification : LC-MS/MS to track degradation products.
  • Prodrug Design : Masking polar groups (e.g., amine) to enhance bioavailability.
  • Target Engagement Assays : Confirming target binding in vivo using techniques like PET imaging .

Q. How do substituent variations (e.g., ethyl vs. propyl groups) impact the compound’s physicochemical properties and target selectivity?

Substituents alter logP (lipophilicity) and hydrogen-bonding capacity. For instance:

  • Ethyl Groups : Increase steric bulk, potentially reducing off-target binding.
  • Fluorine at C5 : Enhances metabolic stability and target affinity. Comparative studies using structure-activity relationship (SAR) models quantify these effects .

Q. What advanced purification techniques are required to isolate this compound from complex reaction mixtures?

High-performance liquid chromatography (HPLC) with C18 columns resolves closely related impurities. For example, gradient elution (0–100% ethyl acetate/hexane) achieved >95% purity in a related synthesis . Recrystallization in ethanol/water mixtures is also effective for crystalline derivatives .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate NMR and MS results with single-crystal X-ray diffraction (as in ) to resolve structural ambiguities .
  • Experimental Design : Use factorial design (e.g., Taguchi method) to optimize reaction parameters (temperature, catalyst loading) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.